9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride
CAS No.: 2247106-68-7
Cat. No.: VC4796407
Molecular Formula: C22H27ClN2O3
Molecular Weight: 402.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247106-68-7 |
|---|---|
| Molecular Formula | C22H27ClN2O3 |
| Molecular Weight | 402.92 |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H |
| Standard InChI Key | LKWBQVPLJFVLTO-UHFFFAOYSA-N |
| SMILES | COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 9H-fluoren-9-ylmethyl (Fmoc) group linked via a carbamate bridge to a 2-(methoxymethyl)pyrrolidin-2-ylmethyl moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides steric protection for amines during chain elongation, while the methoxymethyl substituent on the pyrrolidine ring introduces electronic and steric modifications that influence reactivity.
Key Structural Features:
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Fmoc group: Aromatic fluorenyl system offering UV detectability and base-labile protection.
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle with a methoxymethyl side chain.
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Carbamate linkage: A -O(CO)N- group enabling selective deprotection under mild basic conditions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₂₇ClN₂O₃ | |
| Molecular weight (g/mol) | 402.92 | |
| IUPAC name | 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate hydrochloride | |
| SMILES | COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Solubility | Not fully characterized; presumed soluble in DMF, DMSO, and dichloromethane |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of pyrrolidine. A plausible route includes:
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Methoxymethylation of pyrrolidine: Introducing the methoxymethyl group via alkylation of pyrrolidine-2-methanol with chloromethyl methyl ether under basic conditions.
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Carbamate formation: Reaction of the modified pyrrolidine with Fmoc-chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
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Hydrochloride salt formation: Treatment with hydrochloric acid to precipitate the final product.
Critical Reaction Conditions:
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Temperature: 0–25°C for methoxymethylation to prevent side reactions.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran to ensure reagent stability.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group in this compound is instrumental in SPPS, a cornerstone technique for constructing peptides with high precision. Key advantages include:
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Orthogonal protection: The Fmoc group is stable under acidic conditions but cleaved rapidly by bases like piperidine (20–50% in DMF), allowing sequential deprotection and coupling.
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UV monitoring: The fluorenyl moiety absorbs strongly at 301 nm, enabling real-time monitoring of deprotection efficiency.
Case Study: Synthesis of Challenging Peptide Sequences
The methoxymethyl-pyrrolidine moiety may mitigate aggregation-prone sequences by:
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Steric hindrance: Reducing interchain hydrogen bonding during elongation.
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Solubility enhancement: The polar methoxy group improves solubility in SPPS-compatible solvents.
Chemical Reactivity and Stability
Carbamate Hydrolysis
The carbamate bond undergoes hydrolysis under both acidic and basic conditions:
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Base-catalyzed: Cleavage with aqueous ammonia or piperidine yields the free amine and fluorenylmethyl alcohol.
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Acid-catalyzed: Prolonged exposure to trifluoroacetic acid (TFA) may degrade the carbamate, necessitating controlled deprotection.
Stability Profile
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Thermal stability: Decomposes above 200°C without melting.
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Light sensitivity: The fluorenyl group may photodegrade under UV light, requiring amber glass storage .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves and lab coat |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use in fume hood |
Disposal Considerations
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Incinerate in a certified hazardous waste facility.
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Avoid aqueous disposal due to potential groundwater contamination .
Future Perspectives
Research Directions
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Asymmetric catalysis: The chiral pyrrolidine center could serve as a ligand in enantioselective synthesis.
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Prodrug development: The Fmoc group might be leveraged for targeted drug delivery systems.
Industrial Scalability
Optimizing the methoxymethylation step and transitioning to continuous flow reactors could enhance yield and reduce costs for large-scale production.
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